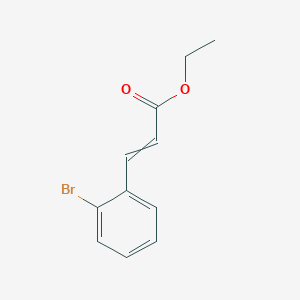

Ethyl 3-(2-bromophenyl)prop-2-enoate

説明

Ethyl 3-(2-bromophenyl)prop-2-enoate (CAS: 99134-25-5) is an α,β-unsaturated ester with the molecular formula C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol . Its systematic IUPAC name is ethyl (2E)-3-(2-bromophenyl)acrylate, and it is commonly referred to as 2-bromocinnamic acid ethyl ester. The compound features a bromine substituent at the ortho position of the phenyl ring, conjugated to an acrylate ester group. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in Heck reactions and as a precursor for bioactive molecules .

特性

分子式 |

C11H11BrO2 |

|---|---|

分子量 |

255.11 g/mol |

IUPAC名 |

ethyl 3-(2-bromophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |

InChIキー |

OVVAHDSHDPZGMY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C=CC1=CC=CC=C1Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-bromophenyl)prop-2-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position.

Industrial Production Methods

In an industrial setting, the production of ethyl o-bromocinnamate may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反応の分析

Types of Reactions

Ethyl 3-(2-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

Reduction Reactions: The compound can be reduced to form ethyl cinnamate by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

Substitution: Formation of ethyl cinnamate derivatives with different functional groups.

Reduction: Ethyl cinnamate.

Oxidation: Corresponding carboxylic acids.

科学的研究の応用

Ethyl 3-(2-bromophenyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

作用機序

The mechanism of action of ethyl o-bromocinnamate involves its interaction with molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its ester group can undergo hydrolysis to release cinnamic acid, which may exhibit biological activities.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The bromine atom in ethyl 3-(2-bromophenyl)prop-2-enoate distinguishes it from other α,β-unsaturated esters. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Electronic Effects: The bromine substituent in ethyl 3-(2-bromophenyl)prop-2-enoate is electron-withdrawing, enhancing electrophilicity at the β-carbon, which facilitates nucleophilic additions (e.g., Michael additions) . Methoxy and hydroxy groups (as in ethyl caffeate) are electron-donating, reducing reactivity but improving solubility and hydrogen-bonding capacity .

Biological Activity: Ethyl caffeate exhibits antioxidant activity due to its catechol moiety, whereas the brominated analog lacks this functionality .

Propargyloxy-substituted analogs (e.g., compound 8b in ) are used in Overman rearrangements to synthesize functionalized chromenes.

Crystallographic and Supramolecular Comparisons

- Ethyl 3-(2-bromophenyl)prop-2-enoate: No crystallographic data is available in the evidence, but bromine's steric bulk likely influences packing efficiency.

- Ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD): Forms hydrogen-bonded dimers via hydroxyl and ester carbonyl groups, as shown in single-crystal X-ray studies .

- Ethyl caffeate : Predicted to form extensive hydrogen-bonding networks due to its dihydroxy groups, though crystallographic confirmation is absent in the evidence .

Industrial and Environmental Relevance

- Ethyl 3-(2-bromophenyl)prop-2-enoate: Limited commercial suppliers (8 suppliers listed in ) suggest niche industrial use, likely in pharmaceutical intermediates.

- UV Filters: Analogs like 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) are detected in environmental samples (e.g., dolphin blubber), highlighting bioaccumulation risks absent in brominated derivatives .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。